molecular formula C7H9Cl3N2 B12960593 2-(Aminomethyl)-3,4-dichloroaniline hydrochloride

2-(Aminomethyl)-3,4-dichloroaniline hydrochloride

Cat. No.: B12960593
M. Wt: 227.5 g/mol
InChI Key: PAMKJGRJSKYQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-3,4-dichloroaniline hydrochloride is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an aminomethyl group attached to a dichloroaniline structure, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3,4-dichloroaniline hydrochloride typically involves the reaction of 3,4-dichloroaniline with formaldehyde and hydrogen chloride. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:

    Starting Materials: 3,4-dichloroaniline, formaldehyde, hydrogen chloride.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid.

    Procedure: The 3,4-dichloroaniline is dissolved in an acidic solution, followed by the addition of formaldehyde. The mixture is stirred and heated to promote the reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3,4-dichloroaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-(Aminomethyl)-3,4-dichloroaniline hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3,4-dichloroaniline hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interfere with cellular pathways by modulating protein-protein interactions and signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-3,4-dichloroaniline hydrochloride is unique due to its dichloroaniline structure, which imparts distinct reactivity and biological activity. The presence of chlorine atoms enhances its electrophilicity, making it a valuable intermediate in various chemical transformations.

Properties

Molecular Formula

C7H9Cl3N2

Molecular Weight

227.5 g/mol

IUPAC Name

2-(aminomethyl)-3,4-dichloroaniline;hydrochloride

InChI

InChI=1S/C7H8Cl2N2.ClH/c8-5-1-2-6(11)4(3-10)7(5)9;/h1-2H,3,10-11H2;1H

InChI Key

PAMKJGRJSKYQAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)CN)Cl)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.